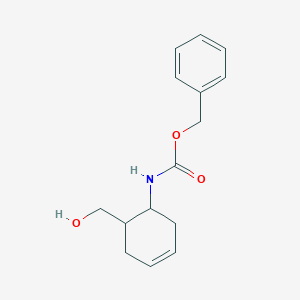

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate

説明

Structural Differentiation from Cis-Isomer

The cis-isomer, benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate, shares the same molecular formula but differs in stereochemistry at the 6-position. This distinction is critical for applications requiring stereoselectivity, as the spatial arrangement of functional groups influences reactivity and biological activity .

特性

IUPAC Name |

benzyl N-[6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHBEOTYCFUFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Transcarbamation of Benzyl Carbamates

A foundational approach involves transcarbamation reactions using benzyl carbamate precursors. A study by Reddy et al. demonstrated that potassium carbonate in primary alcohols (e.g., methanol or ethanol) facilitates efficient transcarbamation at 100°C (Table 1). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexenyl methanol intermediate displaces the benzyloxy group.

Table 1: Transcarbamation Conditions and Yields

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohex-3-enyl methanol | Methanol | 100 | 18 | 78 |

| Cyclohex-3-enyl methanol | Ethanol | 100 | 18 | 76 |

| Cyclohex-3-enyl methanol | Isopropanol | 100 | 18 | 81 |

Key advantages include operational simplicity and compatibility with diverse alcohols. However, stereochemical outcomes depend on the starting material’s configuration.

Iodolactamization for Stereochemical Control

Enantioselective synthesis was achieved via iodolactamization, as reported by Han et al.. The method involves:

- Epoxide Formation : Cyclohexene oxide is treated with a chiral Lewis acid (e.g., Jacobsen catalyst) to induce asymmetry.

- Iodolactamization : Reaction with iodine generates a bicyclic iodolactam intermediate, which is hydrolyzed to the trans-diol.

- Carbamate Installation : Benzyl chloroformate reacts with the diol under Schotten-Baumann conditions.

This method achieves >90% enantiomeric excess (ee) but requires rigorous temperature control (-30°C to 25°C).

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM offers a route to the cyclohexene core. A protocol from VulcanChem involves:

- Diene Preparation : Allyl glycidyl ether is functionalized with a hydroxymethyl group via Sharpless epoxidation.

- Metathesis : The diene undergoes RCM in dichloromethane at 40°C, forming the cyclohexene ring.

- Carbamate Protection : The hydroxyl group is protected with benzyl chloroformate.

Critical Parameters :

Dynamic Kinetic Resolution (DKR)

DKR merges racemization and selective crystallization for high enantiopurity. A patent (WO2009026537A1) details:

- Racemization : The cis-isomer is equilibrated using a palladium catalyst.

- Crystallization : Selective precipitation of the trans-isomer from hexane/ethyl acetate.

- Carbamate Formation : Reaction with benzyl chloroformate and triethylamine.

This method achieves 99% diastereomeric excess (de) but requires specialized equipment for continuous crystallization.

Enzymatic Resolution

Lipase-mediated resolution (e.g., Candida antarctica Lipase B) separates enantiomers via hydrolysis:

- Racemic Mixture : The cis/trans diol is acetylated.

- Enzymatic Hydrolysis : Lipase selectively hydrolyzes the trans-acetate.

- Purification : Column chromatography isolates the trans-diol, followed by carbamate formation.

Conditions :

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Stereocontrol | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Transcarbamation | Moderate | 75–81 | High | Low |

| Iodolactamization | High | 60–70 | Moderate | High |

| RCM | Low | 70–85 | High | Moderate |

| DKR | Very High | 50–60 | Low | Very High |

| Enzymatic Resolution | High | 65–72 | Moderate | Moderate |

Purification and Characterization

Final purification typically employs:

- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7).

- Recrystallization : Ethanol/water mixtures for crystalline products.

- HPLC : Chiral columns (e.g., Chiralpak IA) for enantiomeric purity.

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20 (d, J = 6.5 Hz, 1H, NH), 3.60 (m, 2H, CH₂OH).

- HRMS : m/z 261.1365 [M+H]⁺ (calc. 261.1360).

Industrial-Scale Considerations

For kilogram-scale production, transcarbamation and RCM are preferred due to:

化学反応の分析

科学研究への応用

ベンジル (trans-6-(ヒドロキシメチル)シクロヘキサ-3-エン-1-イル)カルバメートは、科学研究でいくつかの用途があります。

科学的研究の応用

Pharmaceutical Development

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it valuable in drug discovery and development processes .

Case Study: Neurological Disorders

Research has indicated that compounds similar to benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate can modulate neurotransmitter activity, which is crucial for addressing conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Biochemical Research

This compound is utilized in biochemical studies focusing on enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes, including enzyme kinetics and protein modifications .

Agricultural Chemistry

In agricultural chemistry, benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is being explored for its potential as a novel agrochemical . Its biological activity suggests it may enhance crop resilience against pests and diseases, making it a candidate for developing effective pesticides or herbicides .

Potential Benefits

- Pest Resistance: Preliminary studies indicate that the compound could disrupt pest metabolic pathways.

- Crop Protection: Its application could lead to reduced reliance on traditional chemical pesticides, promoting sustainable agriculture practices.

Material Science

The compound finds applications in material science , particularly in the synthesis of advanced materials such as polymers and coatings. Its chemical functionalities are essential for enhancing material properties like durability and resistance to environmental factors .

Applications in Polymers

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Cosmetic Formulations

In the cosmetic industry, this compound is being investigated for its potential benefits in skin care products . It offers moisturizing properties and may enhance product stability due to its unique chemical structure .

Cosmetic Applications

- Moisturizers: The hydroxymethyl group can provide hydrating effects.

- Stabilizers: Its presence may improve the shelf life of cosmetic formulations by preventing degradation.

Summary Table of Applications

| Field | Application Description |

|---|---|

| Pharmaceutical | Key intermediate for neurological disorder treatments |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways |

| Agricultural Chemistry | Development of novel agrochemicals for pest resistance |

| Material Science | Synthesis of advanced polymers and coatings |

| Cosmetic Formulations | Use in skin care products for moisturizing and stability enhancement |

作用機序

ベンジル (trans-6-(ヒドロキシメチル)シクロヘキサ-3-エン-1-イル)カルバメートの作用機序は、特定の分子標的および経路との相互作用を伴います。 ヒドロキシメチル基は生物学的巨大分子と水素結合を形成でき、カルバメート基は酵素や受容体と相互作用できます . これらの相互作用は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

Stereoisomers and Positional Isomers

Key Observations :

- Stereochemistry : The trans configuration in the parent compound may improve metabolic stability compared to cis isomers due to reduced steric strain .

- Functional Groups : Hydroxymethyl (CH₂OH) provides higher polarity than hydroxyl (OH) but lower than amine (NH₂), influencing solubility and membrane permeability .

Functional Group Variations

Key Observations :

- Hydroxymethyl Reactivity : Oxidation to aldehyde could generate electrophilic intermediates, necessitating stability studies for pharmaceutical applications .

- Chain Length : Linear hydroxyhexyl analogs exhibit greater conformational flexibility but reduced rigidity compared to the cyclohexene backbone .

生物活性

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is a chemical compound with significant potential in biological research and therapeutic applications. Its structure, characterized by a cyclohexene ring and a hydroxymethyl group, suggests various biological activities, particularly in enzyme interactions and protein modifications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- CAS Number : 213672-73-2

The biological activity of Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can bind through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can modulate enzyme activity, influencing various biochemical pathways.

Enzyme Interactions

Research indicates that Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is utilized in studies involving enzyme interactions. It serves as a substrate or inhibitor for specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms. For instance, it has been noted for its role in modulating beta-lactamase activity, which is crucial for antibiotic resistance studies.

Therapeutic Applications

The compound has shown promise in drug development, particularly in the context of:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate remains limited.

- Antimicrobial Activity : Its structural features allow it to act against various pathogens, making it a candidate for further exploration as an antimicrobial agent .

Data Table: Summary of Biological Activities

Case Studies

- Enzyme Modulation : A study highlighted the use of Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate as an inhibitor in enzyme assays, demonstrating its potential to alter enzyme kinetics significantly.

- Cytotoxicity Testing : In vitro studies involving cancer cell lines indicated that modifications to the compound's structure could enhance or diminish its cytotoxic properties, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Research Findings

Recent investigations into compounds similar to Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate reveal insights into its biological activity:

- Structural Analog Studies : Research comparing this compound with other benzyl-substituted derivatives indicates unique reactivity patterns and binding affinities that could be leveraged for therapeutic design.

- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with biomolecular targets, supporting experimental findings on enzyme inhibition and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。